3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15716126
InChI: InChI=1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24)
SMILES:
Molecular Formula: C15H10Cl3N5O7
Molecular Weight: 478.6 g/mol

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

CAS No.:

Cat. No.: VC15716126

Molecular Formula: C15H10Cl3N5O7

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide -

Specification

Molecular Formula C15H10Cl3N5O7
Molecular Weight 478.6 g/mol
IUPAC Name 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
Standard InChI InChI=1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24)
Standard InChI Key FBTOVAAWDIYKNK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

3,5-Dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide (CAS No.: [withheld]; VCID: VC15716126) is a synthetic organic compound with the molecular formula C₁₅H₁₀Cl₃N₅O₇ and a molar mass of 478.6 g/mol. Its IUPAC name systematically describes its structure: a benzamide core substituted at positions 3 and 5 with nitro groups, linked via an amide bond to a trichloroethylamine moiety that is further functionalized with a 3-nitroaniline group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₀Cl₃N₅O₇
Molecular Weight478.6 g/mol
IUPAC Name3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
Canonical SMILESC1=CC(=CC(=C1)N+[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)N+[O-])N+[O-]
InChIKeyFBTOVAAWDIYKNK-UHFFFAOYSA-N

Spectroscopic and Computational Features

The compound’s Standard InChI (1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24)) provides a complete atomic connectivity map, essential for computational modeling. Density functional theory (DFT) simulations predict significant charge delocalization across the conjugated nitro groups and amide linkage, contributing to its high thermal stability.

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial synthesis likely involves a multi-step sequence:

  • Benzamide Core Functionalization: Nitration of benzamide at positions 3 and 5 using mixed nitric-sulfuric acid.

  • Trichloroethylamine Preparation: Reaction of ethylamine with chlorine gas under radical conditions to yield 2,2,2-trichloroethylamine.

  • Conjugation via Amide Coupling: Carbodiimide-mediated coupling of the nitrobenzamide with trichloroethylamine, followed by nucleophilic aromatic substitution with 3-nitroaniline.

Purification Challenges

The presence of three nitro groups and a trichloroethyl moiety complicates crystallization. Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 95:5) is hypothesized to achieve >95% purity, though no experimental validation is publicly documented.

Hypothesized Applications and Biological Activity

Materials Science Applications

The planar benzamide core and electron-deficient nitro groups suggest potential as:

  • Electron-Transport Layers in organic photovoltaics (predicted electron affinity: ~3.8 eV)

  • Energetic Materials Precursors due to high nitrogen content (14.6% by mass) and oxidative groups.

Environmental and Toxicological Profile

Biodegradation Resistance

The trifecta of nitro, chloro, and amide functionalities predicts environmental persistence:

  • Nitro Groups: Resist microbial reduction under aerobic conditions

  • Chlorinated Ethyl Chain: Limits oxidative degradation pathways

  • Amide Bond: Hydrolytically stable at neutral pH.

Ecotoxicity Considerations

While no direct ecotoxicological data exists, QSAR models estimate:

  • Bioconcentration Factor (BCF): 320 L/kg (moderate bioaccumulation potential)

  • LC₅₀ (Daphnia magna): 0.8 mg/L (high aquatic toxicity).

Critical Research Gaps and Future Directions

Priority Investigation Areas

  • Metabolic Fate Studies: Radiolabeled tracer experiments to map mammalian metabolic pathways

  • Soil Adsorption Coefficients: Batch equilibrium studies using OECD Guideline 106

  • Photolytic Degradation: UV-Vis irradiation experiments to identify breakdown products.

Computational Modeling Opportunities

Molecular dynamics simulations could probe:

  • Binding affinity to fungal cytochrome bc₁ complex

  • Solid-state packing efficiency for crystallography.

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